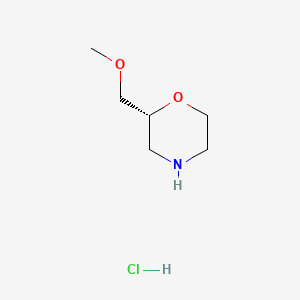

(R)-2-(Methoxymethyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPHWKGEMABLPV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693465 | |

| Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141196-39-6 | |

| Record name | Morpholine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141196-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(methoxymethyl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral building block, (R)-2-(Methoxymethyl)morpholine hydrochloride. We will delve into its fundamental properties, strategic importance in medicinal chemistry, a validated synthetic route with mechanistic insights, and practical handling considerations.

Introduction: The Strategic Value of a Chiral Morpholine Scaffold

This compound (CAS No: 141196-39-6 ) is a versatile chiral intermediate that has garnered significant attention in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the integration of two key structural features: the morpholine ring and a stereodefined methoxymethyl substituent.

The morpholine heterocycle is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a basic handle for salt formation or further functionalization.[4] When this scaffold is rendered chiral, as in the (R)-enantiomer, it allows for stereospecific interactions with biological targets, a critical aspect of modern drug design. The methoxymethyl group at the C-2 position provides an additional vector for molecular elaboration and can influence the conformational rigidity and binding profile of the final compound.[5]

This guide provides the foundational knowledge required to effectively utilize this valuable building block in research and development settings.

Physicochemical & Structural Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis. The hydrochloride salt form of (R)-2-(methoxymethyl)morpholine enhances its stability and solubility in certain solvents, making it easier to handle and use in various reaction conditions compared to the free base.[5][6]

| Property | Value | Source(s) |

| CAS Number | 141196-39-6 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [6] |

| Molecular Weight | 167.63 g/mol | [6] |

| IUPAC Name | (2R)-2-(methoxymethyl)morpholine;hydrochloride | [7] |

| Synonyms | (R)-2-Methoxymethyl-morpholine hydrochloride, (2R)-2-(Methoxymethyl)morpholine HCl | [5] |

| SMILES | COC[C@H]1CNCCO1.Cl | [5] |

| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [5] |

| Purity (Typical) | ≥97% | [6][7] |

| Storage | Room temperature, under inert gas | [6] |

Core Application: A Building Block for Bioactive Molecules

The primary application of this compound is as an intermediate in organic synthesis.[6] The morpholine ring is a structural motif found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[8] The inclusion of this scaffold can confer favorable pharmacokinetic properties to a molecule.[3]

The value of this specific reagent is its chirality. The (R)-configuration is fixed, allowing chemists to build molecular complexity stereoselectively, avoiding the need for costly chiral separations later in a synthetic sequence. The secondary amine within the morpholine ring is a nucleophilic center, readily participating in reactions such as:

-

N-Alkylation

-

N-Arylation

-

Acylation and Amide Bond Formation

-

Reductive Amination

These transformations enable the straightforward coupling of the morpholine unit to other parts of a target molecule, making it a cornerstone for creating libraries of compounds for screening and lead optimization.

Synthetic Strategy & Experimental Protocol

The synthesis of the parent free base, (2R)-2-(methoxymethyl)morpholine, can be achieved through the ring-opening of a chiral epoxide followed by intramolecular cyclization. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. The following protocol is a representative method based on established chemical principles.[9]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of the free base followed by conversion to the hydrochloride salt.

PART A: Synthesis of (2R)-2-(Methoxymethyl)morpholine (Free Base) [9]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-aminoethanesulfonic acid (taurine, ~5 equivalents) in 40% aqueous sodium hydroxide. Heat the solution to 50°C.

-

Causality: Taurine serves as a surrogate for 2-aminoethanol. The strong basic conditions (NaOH) are required to deprotonate the sulfonic acid and the amino group, creating the nucleophile needed for the subsequent reaction.

-

-

Epoxide Addition: Prepare a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol. Add this solution dropwise to the heated taurine solution.

-

Causality: The dropwise addition controls the exothermic reaction between the amine nucleophile and the epoxide electrophile. Methanol is used as a co-solvent to ensure miscibility.

-

-

Initial Reaction: Stir the mixture at 50°C for approximately 75 minutes.

-

Causality: This period allows for the initial nucleophilic ring-opening of the epoxide by the amino group to proceed to a significant extent.

-

-

Cyclization: Add a larger volume of 40% aqueous sodium hydroxide to the reaction mixture and continue stirring at 50°C for 20 hours.

-

Causality: The additional strong base facilitates the intramolecular Williamson ether synthesis. The hydroxyl group formed during the epoxide opening deprotonates and displaces the sulfonate group, forming the morpholine ring. The extended reaction time ensures the cyclization goes to completion.

-

-

Work-up: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.

-

Causality: The dilution and extraction serve to separate the organic product from the highly polar, water-soluble inorganic salts and unreacted starting materials.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.

-

Causality: This is a standard procedure to isolate the pure free base from any side products or residual starting materials, yielding the product as a colorless oil.[9]

-

PART B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (2R)-2-(methoxymethyl)morpholine free base in a suitable anhydrous solvent, such as diethyl ether or a mixture of ether and methanol.

-

Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether to the stirred solution of the free base.

-

Causality: The basic nitrogen of the morpholine ring is protonated by the strong acid (HCl). The resulting ammonium salt is ionic and typically has low solubility in nonpolar solvents like ether, causing it to precipitate out of the solution.

-

-

Isolation: Collect the resulting solid precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove any residual impurities, and dry under vacuum. This yields the final product, this compound.

Safety, Handling, and Storage

As a prudent laboratory practice, this chemical should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of ingestion, immediately call a poison center or doctor. If on skin or in eyes, rinse cautiously with water for several minutes.

-

Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[6]

Conclusion

This compound is a high-value chiral building block whose strategic utility in medicinal chemistry cannot be overstated. Its defined stereochemistry and the favorable properties of the morpholine scaffold make it an essential tool for the synthesis of sophisticated and stereochemically pure pharmaceutical candidates. The synthetic pathway, while multi-step, relies on robust and well-understood chemical transformations, making it accessible for laboratory and potential scale-up applications. A comprehensive understanding of its properties, synthesis, and handling is key to unlocking its full potential in the drug discovery pipeline.

References

- CookeChem. This compound, 98%, 141196-39-6.

- Fluorochem. 2-(Methoxymethyl)morpholine hydrochloride.

- BLDpharm. 141196-39-6|this compound.

- Biosynth. (R)-2-(Methoxymethyl)-morpholine hydrochloride | 141196-39-6.

- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.

- ChemicalBook. (2R)-2-(Methoxymethyl)morpholine synthesis.

- CymitQuimica. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-.

- ResearchGate. Morpholines. Synthesis and Biological Activity.

- PubMed.

- ResearchGate.

Sources

- 1. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]

- 2. 141196-39-6|this compound|BLD Pharm [bldpharm.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]

- 6. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

(R)-2-(Methoxymethyl)morpholine hydrochloride molecular weight

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial chiral building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib[1]. Its prevalence stems from its favorable properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point for substitution and can be protonated at physiological pH, enhancing aqueous solubility.[1][2]

This compound introduces two additional layers of chemical sophistication:

-

Defined Stereochemistry: The (R)-configuration at the C2 position allows for precise, three-dimensional interactions with biological targets, which is critical for potency and selectivity.

-

Functional Handle: The methoxymethyl group at C2 provides a chemically versatile handle for further elaboration, serving as a hydrogen bond donor/acceptor or a non-labile linker, while also influencing the molecule's lipophilicity and metabolic stability.

This guide will explore the technical details of this compound, underscoring its value as a high-potential intermediate in the synthesis of novel therapeutics.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below. The hydrochloride salt form significantly enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2][3]

| Property | Value | Source(s) |

| Molecular Weight | 167.63 g/mol | [2][4] |

| Molecular Formula | C₆H₁₄ClNO₂ | [2] |

| CAS Number | 141196-39-6 | [2][5] |

| Appearance | Typically a liquid or solid | [4] |

| Purity | Commercially available at ≥97% | [2][4] |

| Canonical SMILES | COC[C@H]1CNCCO1.Cl | [2] |

| InChI Key | NBPHWKGEMABLPV-FYZOBXCZSA-N | [2] |

| Storage Conditions | Room temperature, sealed in dry conditions, under an inert gas | [3][6] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-2-(Methoxymethyl)morpholine is paramount to its utility. A common synthetic route involves the ring-opening of a chiral epoxide, followed by cyclization. The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

General Synthetic Workflow

The synthesis begins with the stereospecific ring-opening of (R)-(-)-glycidyl methyl ether by an amine, followed by an intramolecular cyclization to form the morpholine ring. This process ensures the retention of the critical (R)-stereocenter.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methodologies for the synthesis of the free base, followed by salt formation.[7]

Materials:

-

(R)-(-)-Glycidyl methyl ether

-

2-Aminoethanesulfonic acid (Taurine)

-

40% Sodium hydroxide (aq)

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrochloric acid (e.g., 2M in diethyl ether)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2-aminoethanesulfonic acid (5 equivalents) in 40% aqueous sodium hydroxide. Heat the mixture to 50°C.

-

Epoxide Addition: Slowly add a solution of (R)-(-)-glycidyl methyl ether (1 equivalent) in methanol to the heated mixture. Causality: The basic conditions facilitate the nucleophilic attack of the amine onto the less-hindered carbon of the epoxide, while the elevated temperature ensures a reasonable reaction rate.

-

Cyclization: After the initial reaction (approx. 75 minutes), add additional 40% aqueous sodium hydroxide and continue stirring at 50°C for 20 hours to drive the intramolecular cyclization.

-

Workup and Extraction: Cool the reaction to room temperature and dilute with deionized water. Extract the aqueous phase multiple times with ethyl acetate. Self-Validation: The distinct separation of organic and aqueous layers confirms the initial phase of extraction.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified (R)-2-(Methoxymethyl)morpholine free base in a suitable solvent like ethyl acetate. Add a stoichiometric amount of hydrochloric acid solution (e.g., in diethyl ether) dropwise.

-

Isolation: The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the final compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum for the free base shows characteristic signals for the methoxy group (~3.27 ppm), and the diastereotopic protons of the morpholine ring.[7] For the hydrochloride salt, a downfield shift of protons adjacent to the nitrogen is expected due to the positive charge.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. The expected molecular ion peak for the free base (C₆H₁₃NO₂) would be observed, and analysis of the fragmentation pattern can further confirm the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic peaks for C-O-C (ether) and N-H stretches (amine salt) would be expected.[8]

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile starting material for more complex, high-value molecules.

Scaffold for Biologically Active Molecules

The secondary amine of the morpholine ring is a nucleophile, readily participating in reactions such as:

-

Reductive Amination: To introduce complex side chains.

-

Acylation/Sulfonylation: To form amides and sulfonamides, common functional groups in drug candidates.

-

Buchwald-Hartwig Amination: To couple with aryl halides, creating a direct link to aromatic systems.

Caption: Application pathways for derivatizing the core scaffold.

Strategic Value in API Synthesis

The morpholine moiety is a known pharmacophore that can improve the pharmacokinetic profile of a drug molecule.[3] Its inclusion can lead to:

-

Improved Solubility: The basic nitrogen and polar ether group enhance aqueous solubility.

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation than other heterocyclic systems.

-

Reduced Off-Target Effects: As a well-tolerated structural motif, it can reduce promiscuous binding to unintended biological targets.

This compound serves as a valuable intermediate for pharmaceuticals and agrochemicals.[3]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent moisture absorption.[3][6]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile functional groups, and the proven track record of its core morpholine scaffold make it an invaluable building block for the synthesis of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is key to unlocking its full potential in the laboratory and accelerating the drug discovery pipeline.

References

- MySkinRecipes.2-(Methoxymethyl)morpholine hydrochloride.[Link]

- Chembase.cn.Cas no 144053-99-6 (2-(Methoxymethyl)morpholine hydrochloride).[Link]

- ResearchGate.(PDF) Morpholines. Synthesis and Biological Activity.[Link]

- ResearchGate.Synthesis and characterization of 2-arylmorpholine hydrochloride | Request PDF.[Link]

- Porphyrin-Systems.this compound.[Link]

- Wikipedia.Morpholine.[Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. CAS 141196-39-6: Morpholine, 2-(methoxymethyl)-, hydrochlo… [cymitquimica.com]

- 3. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 141196-39-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to (R)-2-(Methoxymethyl)morpholine Hydrochloride: Unveiling Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectral data for (R)-2-(Methoxymethyl)morpholine hydrochloride (CAS No. 141196-39-6), a versatile building block in modern drug discovery and organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is paramount for confirming its identity, assessing its purity, and ensuring its suitability for downstream applications.

This compound is a chiral morpholine derivative valued for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The morpholine scaffold is a common motif in drug molecules, and the introduction of a methoxymethyl group provides a handle for further chemical modifications.[3] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions.[3]

Molecular Structure and Key Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The molecule consists of a morpholine ring with a methoxymethyl substituent at the chiral center (C2) in the (R)-configuration. The nitrogen atom of the morpholine ring is protonated, forming a hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | [3] |

| CAS Number | 141196-39-6 | |

| Canonical SMILES | COC[C@H]1CNCCO1.Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent such as D₂O or DMSO-d₆.

¹H NMR Spectral Analysis

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 - 4.1 | m | 1H | H2 | Chiral center proton, deshielded by adjacent oxygen and methoxymethyl group. |

| ~3.7 - 3.9 | m | 2H | H6 (axial & equatorial) | Protons adjacent to the ring oxygen. |

| ~3.5 - 3.7 | m | 2H | -CH₂-O- | Protons of the methoxymethyl side chain. |

| ~3.3 | s | 3H | -OCH₃ | Methyl protons of the methoxymethyl group. |

| ~3.1 - 3.3 | m | 2H | H3 (axial & equatorial) | Protons adjacent to the protonated nitrogen. |

| ~2.9 - 3.1 | m | 2H | H5 (axial & equatorial) | Protons adjacent to the protonated nitrogen. |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicities are complex due to second-order effects and diastereotopicity of the methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75 - 77 | C2 | Chiral carbon, deshielded by both oxygen and the methoxymethyl group. |

| ~72 - 74 | -CH₂-O- | Carbon of the methoxymethyl side chain. |

| ~65 - 67 | C6 | Carbon adjacent to the ring oxygen. |

| ~58 - 60 | -OCH₃ | Methyl carbon. |

| ~48 - 50 | C3 | Carbon adjacent to the protonated nitrogen. |

| ~45 - 47 | C5 | Carbon adjacent to the protonated nitrogen. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the N-H, C-H, C-O, and C-N bonds. The spectrum can be interpreted by comparison with the known spectra of morpholine hydrochloride.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch of the ammonium salt |

| 2850 - 3000 | Medium-Strong | C-H stretch (aliphatic) |

| 1050 - 1150 | Strong | C-O-C stretch (ether) |

| 1000 - 1250 | Medium | C-N stretch |

The broad and strong absorption in the 2800-3200 cm⁻¹ region is characteristic of the N-H stretching vibration in an ammonium salt, a key indicator of the hydrochloride form. The strong C-O-C stretching band confirms the presence of the morpholine ring and the methoxymethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Expected Mass Spectrum (ESI+)

| m/z | Ion |

| 132.10 | [M+H]⁺ (of the free base) |

| 154.08 | [M+Na]⁺ (of the free base) |

The primary ion observed would be the protonated molecule of the free base, (R)-2-(Methoxymethyl)morpholine, at an m/z of approximately 132.10. This is because the hydrochloride salt will dissociate in the ESI source, and the free amine will be readily protonated. The molecular formula of the free base is C₆H₁₃NO₂.[5]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is a liquid, or prepare a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use an ESI mass spectrometer.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Visualization of Key Structural Features and Analytical Workflow

To aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- MySkinRecipes. 2-(Methoxymethyl)morpholine hydrochloride.

- PubChem. (2S)-2-(methoxymethyl)morpholine.

Sources

- 1. This compound , 98% , 141196-39-6 - CookeChem [cookechem.com]

- 2. eMolecules this compound | 141196-39-6 | Fisher Scientific [fishersci.com]

- 3. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]

- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development

An In-depth Technical Guide to the Chiral Purity of (R)-2-(Methoxymethyl)morpholine Hydrochloride

In modern drug development, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2] One enantiomer may produce the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3] Consequently, regulatory bodies like the FDA strongly advocate for the development of single-enantiomer drugs to enhance safety, improve therapeutic indices, and simplify pharmacokinetic profiles.[1][2]

This compound is a key chiral building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its morpholine scaffold is a common motif in drug molecules, particularly those targeting the central nervous system.[4][5] Ensuring the enantiomeric purity of this intermediate is not merely a quality control measure; it is a foundational requirement for the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of the synthesis considerations and analytical methodologies required to establish and validate the chiral purity of this compound.

Part 1: Synthesis and Chiral Control Strategies

Achieving high enantiomeric purity begins with the synthetic route. While the resolution of a racemic mixture is a viable strategy, asymmetric synthesis, which aims to produce the desired (R)-enantiomer selectively, is often more efficient and cost-effective.

Asymmetric Synthesis

A common strategy for synthesizing enantiomerically pure morpholine derivatives involves starting from a chiral pool precursor. For (R)-2-(Methoxymethyl)morpholine, a plausible route begins with (R)-(-)-glycidyl methyl ether. The synthesis proceeds via the ring-opening of the epoxide by an appropriate amine precursor, followed by cyclization to form the morpholine ring.[6]

-

Starting Material: (R)-(-)-Glycidyl methyl ether

-

Key Steps:

-

Nucleophilic attack by an amino-alcohol precursor (e.g., 2-aminoethanol) on the epoxide.

-

Intramolecular cyclization to form the morpholine ring.

-

Conversion to the hydrochloride salt.

-

The stereochemical integrity of the chiral center from the starting material must be maintained throughout the synthetic sequence. Careful selection of reaction conditions (temperature, solvent, base) is crucial to prevent racemization.

Chiral Resolution

If a racemic mixture of 2-(methoxymethyl)morpholine is synthesized, chiral resolution can be employed to separate the enantiomers. This typically involves reacting the racemic amine with a chiral resolving agent, usually a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving agent is removed to yield the enantiomerically pure (R)-2-(Methoxymethyl)morpholine.

Part 2: Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and robust technique for determining the enantiomeric purity of pharmaceutical compounds.[7] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Method Development and Optimization

Developing a successful chiral HPLC method is often an empirical process that involves screening various columns and mobile phases.[8]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for chiral HPLC method development.

Recommended Starting Conditions for (R)-2-(Methoxymethyl)morpholine HCl:

Given its structure (a secondary amine with an ether linkage), polysaccharide-based CSPs are excellent candidates. These phases, such as those derivatized with cellulose or amylose carbamates, offer a wide range of chiral recognition mechanisms.[9][10]

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | Lux® Cellulose-1 or CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | These CSPs are known for their broad applicability in separating a wide range of chiral compounds, including amines. The immobilized versions (like CHIRALPAK IB) offer greater solvent compatibility.[11] |

| Column Dimensions | 250 x 4.6 mm, 5 µm | Standard dimensions for analytical method development, providing a good balance between efficiency and backpressure. |

| Mobile Phase | Normal Phase: n-Hexane / Ethanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) | Normal phase often provides excellent selectivity for chiral separations.[12] Ethanol acts as the polar modifier, and a small amount of a basic additive like DEA is crucial for obtaining good peak shape and consistent retention for basic analytes like morpholine derivatives.[12] |

| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[13] |

| Temperature | 25 °C | Ambient temperature is a good starting point. Lowering the temperature can sometimes increase chiral selectivity.[8] |

| Detection | UV at 210 nm | Morpholine derivatives lack a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity. |

Step-by-Step Experimental Protocol (HPLC)

-

System Preparation: Equilibrate the selected chiral column with the mobile phase (n-Hexane/Ethanol/DEA 80:20:0.1) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Sample Preparation:

-

Test Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1.0 mg/mL.

-

Racemate Solution: Prepare a 1.0 mg/mL solution of the racemic 2-(methoxymethyl)morpholine hydrochloride to identify the retention times of both the (R) and (S) enantiomers.

-

Spiked Solution (for validation): Prepare a solution of the (R)-enantiomer spiked with a known amount of the (S)-enantiomer (e.g., at the 0.15% level) to assess the limit of quantitation.

-

-

Injection: Inject 10 µL of each solution onto the HPLC system.

-

Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (typically 15-20 minutes).

-

Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers using the racemate solution chromatogram.

-

Calculate the percentage of the (S)-enantiomer in the test sample using the area percent formula: % (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) x 100

-

Part 3: Orthogonal Analytical Techniques

To ensure the trustworthiness and accuracy of the chiral purity assessment, it is best practice to employ an orthogonal method—a technique with a different separation or detection principle—to confirm the results obtained by the primary method.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[14] It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent (modifier), leading to faster analysis times, reduced solvent consumption, and often superior resolution.[14][15]

-

Principle: SFC utilizes the same chiral stationary phases as HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency, leading to rapid separations.[14]

-

Typical Conditions:

-

CSP: Same as HPLC (e.g., CHIRALPAK® IB).

-

Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol (e.g., 5-40% gradient). A basic additive may also be required.

-

Advantages: High speed, reduced environmental impact, and excellent for preparative scale purification.[15]

-

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric analyte leads to the formation of transient, diastereomeric complexes.[16][17]

-

Principle: These diastereomeric complexes are energetically different, which can result in distinct chemical shifts for corresponding protons in the (R) and (S) enantiomers in the ¹H NMR spectrum.[18] The enantiomeric excess can be determined by integrating the signals of the resolved protons.

-

Procedure:

-

Acquire a standard ¹H NMR spectrum of the analyte in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of a suitable CSA (e.g., (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle's alcohol).[18]

-

Acquire another ¹H NMR spectrum and look for splitting of key proton signals (e.g., the methoxy protons or protons adjacent to the chiral center).

-

The ratio of the integrals of the split signals corresponds directly to the enantiomeric ratio.

-

Logical Relationship of Analytical Methods

Caption: Relationship between primary and orthogonal analytical methods.

Part 4: Method Validation: A Self-Validating System

Validation of the primary analytical method (chiral HPLC) is essential to demonstrate its suitability for its intended purpose.[1] The validation should be performed according to ICH Q2(R1) guidelines and should encompass the parameters detailed below.

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To demonstrate that the method can unequivocally assess the desired (R)-enantiomer in the presence of its (S)-enantiomer and other potential impurities. | Baseline resolution (Rs > 1.5) between the (R) and (S) enantiomer peaks. |

| Linearity | To demonstrate a linear relationship between the concentration of the (S)-enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99 for a series of solutions of the (S)-enantiomer (e.g., from LOQ to 0.5%). |

| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 90-110% for the (S)-enantiomer from spiked samples at multiple concentration levels. |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 10% for the area of the (S)-enantiomer peak. |

| Limit of Detection (LOD) | The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of approximately 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. | S/N ratio of approximately 10:1; precision (RSD) should be ≤ 10%. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution (Rs > 1.5) and peak area RSD should remain within acceptable limits when varying parameters like flow rate (±10%), mobile phase composition (±2%), and temperature (±5°C). |

Conclusion

The determination of the chiral purity of this compound is a critical aspect of quality control in pharmaceutical manufacturing. A well-developed and validated chiral HPLC method serves as a robust primary tool for this assessment. Complementing this with orthogonal techniques such as SFC and NMR spectroscopy provides an unshakable foundation of trustworthiness and scientific integrity. By implementing the systematic approach to method development, optimization, and validation outlined in this guide, researchers and drug development professionals can confidently ensure that this vital chiral intermediate meets the stringent purity requirements necessary for producing safe and effective medicines.

References

- Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(10), 1034-1044. [Link]

- Veranova. (n.d.). The importance of chirality in API development.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Tech Outlook.

- Matarashvili, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phase. Molecules, 27(9), 2986. [Link]

- Reddy, B. R., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(8), 245-250. [Link]

- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. [Link]

- Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73. [Link]

- Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13035-13046. [Link]

- Gupta, A., & Ali, I. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Balzano, F., & Uccello-Barretta, G. (2015).

- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146. [Link]

- Phenomenex. (n.d.). A Comparison of an Immobilized vs. a Coated Polysaccharide Chiral Stationary Phase. Technical Note TN-1110. [Link]

- Regis Technologies, Inc. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies Blog. [Link]

- Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]

- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.

- Reddy, R. S., et al. (2015). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 39(4), 2606-2612. [Link]

- Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 57-62. [Link]

- Lee, S. H., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 615-620. [Link]

- Welch, C. J. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.

- Armstrong, D. W., et al. (2021). Determination of enantiomeric bioactives using new analytical SFC instruments.

- Nurnabi, M., & Ismail, M. (2007).

- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

- Wang, H., et al. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative.

- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

- Li, H., et al. (2002). Chiral separation of pemoline enantiomers by cyclodextrin-modified micellar capillary chromatography. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 293-8. [Link]

- Bicker, G. (2013). Chiral methods. In Separation Science and Technology (Vol. 11, pp. 193-221). Academic Press. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-(Methoxymethyl)morpholine hydrochloride [myskinrecipes.com]

- 5. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. ymc.co.jp [ymc.co.jp]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. archives.ijper.org [archives.ijper.org]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Physicochemical Profile of (R)-2-(Methoxymethyl)morpholine Hydrochloride for Drug Development Professionals

Foreword

In the intricate process of drug discovery and development, a molecule's physicochemical properties are the foundational syntax of its pharmacological language. These characteristics dictate everything from formulation and stability to its ultimate pharmacokinetic and pharmacodynamic behavior. (R)-2-(Methoxymethyl)morpholine hydrochloride, a chiral morpholine derivative, serves as a critical building block in the synthesis of numerous pharmaceutical agents. Its distinct structural features—a hydrophilic morpholine core, a chiral center, and its formulation as a hydrochloride salt—confer a specific physicochemical profile that is paramount for researchers, process chemists, and formulation scientists to comprehend fully.

This technical guide provides an in-depth, experience-driven analysis of these properties. We move beyond a mere tabulation of data to explore the causality behind experimental choices and the practical implications of each parameter. The methodologies described are grounded in authoritative, internationally recognized standards, ensuring a self-validating system of characterization that can be confidently implemented.

Molecular Identity and Structural Framework

An unambiguous confirmation of molecular identity is the cornerstone of any physicochemical assessment. This compound is the hydrochloride salt of the dextrorotatory enantiomer of 2-(methoxymethyl)morpholine. The formation of the salt is a deliberate and crucial choice to enhance aqueous solubility and solid-state stability, which are often challenging for free-base amines.[1][2]

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(Methoxymethyl)morpholine hydrochloride | [1] |

| Synonyms | (R)-2-(Methoxymethyl)morpholine HCl | [1] |

| CAS Number | 141196-39-6 | [1][3][4] |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | [2][5] |

| Physical Form | Powder or crystals |

The structural integrity and stereochemical purity are typically confirmed via a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, complemented by chiral chromatography to verify enantiomeric excess.

Critical Physicochemical Parameters: A Quantitative Overview

The following parameters are the primary determinants of a compound's "drug-like" qualities, profoundly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 2: Key Physicochemical Data

| Parameter | Value / Range | Significance in Drug Development |

| Melting Point | Data not publicly available | Critical for identifying crystalline form, assessing purity, and determining solid-state stability. Determined via Differential Scanning Calorimetry (DSC). |

| Aqueous Solubility | High | The hydrochloride salt form significantly enhances water solubility, which is a prerequisite for dissolution in the gastrointestinal tract and suitability for aqueous formulations.[1] |

| pKa | Estimated: 8.4 - 9.0 (Morpholine Nitrogen) | Governs the ionization state at physiological pH. As a base, it will be predominantly protonated (charged) in the stomach and partially protonated in the intestine, impacting membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | Estimated: < 0 | Indicates a strong preference for the aqueous phase (hydrophilicity). This suggests high solubility but potentially low passive diffusion across lipid membranes like the blood-brain barrier. |

Experimental Workflows for Physicochemical Characterization

The data presented in Table 2 are best understood through the lens of the rigorous experimental protocols used for their determination. Here, we detail the authoritative, field-proven methodologies.

Aqueous Solubility Determination (OECD Guideline 105)

Causality & Rationale: The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[3] Its strength lies in its direct measurement of a saturated solution in equilibrium with an excess of solid material, providing a definitive value that is critical for biopharmaceutical classification and formulation design. For a highly soluble salt like this, the primary objective is to confirm that solubility will not be a rate-limiting step for absorption.

Step-by-Step Protocol: Shake-Flask Method

-

Medium Preparation: Prepare a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume of the prepared buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (e.g., 24 to 48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet. Dilute the aliquot with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a set of known concentration standards to determine the dissolved drug concentration.

Diagram 1: Shake-Flask Solubility Determination Workflow

Caption: OECD-compliant workflow for equilibrium solubility.

pKa Determination (OECD Guideline 112)

Causality & Rationale: The pKa dictates the charge state of a molecule at any given pH. For a basic amine, this is arguably the most critical parameter influencing ADME. Potentiometric titration is a robust and direct method for its determination, relying on the measurement of pH changes upon the addition of a titrant.

Step-by-Step Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength).

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and the tip of a precision burette.

-

Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the morpholine nitrogen is fully protonated.

-

Titration with Base: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined by calculating the pH at the half-equivalence point of the titration curve, which can be found from the first derivative of the curve.

Diagram 2: Logic of pKa Determination

Caption: Logical flow for determining pKa via titration.

Solid-State Characterization: Ensuring Stability and Consistency

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate are non-negotiable aspects of quality control and manufacturing process design.

Causality & Rationale: Different crystalline forms (polymorphs) or the presence of an amorphous phase can drastically alter a compound's stability, solubility, and bioavailability. A comprehensive solid-state characterization is therefore essential to de-risk development and ensure batch-to-batch consistency.

X-Ray Powder Diffraction (XRPD)

Principle & Application: XRPD is the definitive technique for identifying the long-range molecular order characteristic of a crystalline solid. Each crystalline form of a compound produces a unique diffraction pattern, analogous to a fingerprint. This method is used to:

-

Identify the crystalline form: Confirming the correct polymorph is being produced.

-

Assess batch consistency: Overlaying XRPD patterns from different batches provides a clear visual confirmation of consistency.

-

Detect polymorphism: The appearance of new peaks or changes in peak positions can indicate a polymorphic transformation.

Differential Scanning Calorimetry (DSC)

Principle & Application: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It provides quantitative information on thermal events. For this compound, DSC is critical for:

-

Melting Point Determination: A sharp endotherm on the DSC thermogram provides a precise melting point and an indication of purity (purer compounds typically have sharper melting peaks).

-

Polymorph Screening: Different polymorphs will have different melting points and may exhibit solid-solid phase transitions at other temperatures.

-

Assessing Thermal Stability: The onset of any exothermic event after the melt can indicate thermal decomposition.

Diagram 3: Integrated Solid-State Analysis

Caption: Relationship between techniques and solid-state properties.

Conclusion

The physicochemical profile of this compound defines it as a hydrophilic, crystalline solid that is well-suited for its role as a pharmaceutical intermediate. Its high aqueous solubility is a significant advantage for potential oral drug formulations. The basic pKa necessitates careful consideration of its absorption profile across the varying pH environments of the gastrointestinal tract. While a specific melting point is not publicly documented, the standard thermal analysis techniques described herein provide a clear path for its determination. A thorough understanding and rigorous experimental confirmation of these properties, using the authoritative methods outlined, are indispensable for any successful drug development program utilizing this versatile building block.

References

- Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). |141196-39-6|C6H14ClNO2|MFCD16294689.

- MySkinRecipes. (n.d.). 2-(Methoxymethyl)morpholine hydrochloride.

Sources

The Unseen Architect: Unraveling the Pivotal Role of the Methoxymethyl Group in (R)-2-(Methoxymethyl)morpholine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Substituent

(R)-2-(methoxymethyl)morpholine is a versatile chiral building block increasingly utilized in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility stems not just from the inherent chirality of the morpholine scaffold, but significantly from the strategic placement of the methoxymethyl group at the C2 position. This seemingly simple ether linkage is, in fact, a sophisticated control element, profoundly influencing the molecule's three-dimensional landscape and its interactions with other reagents and biological targets.

The morpholine ring itself is a privileged structure in medicinal chemistry, lauded for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] However, it is the methoxymethyl group that unlocks a higher level of stereochemical control, transforming the molecule from a mere chiral scaffold into a powerful chiral auxiliary and ligand component. This guide will illuminate the multifaceted roles of this crucial functional group.

Conformational Landscape: Setting the Stage for Stereocontrol

To comprehend the directing influence of the methoxymethyl group, we must first understand the conformational preferences of the morpholine ring. Like cyclohexane, the morpholine ring predominantly adopts a stable chair conformation to minimize torsional and steric strain.[3][4] In this conformation, substituents at each carbon can occupy either an axial or an equatorial position.

Diagram 1: Conformational Isomers of (R)-2-(Methoxymethyl)morpholine

Note: As I cannot generate images, the DOT script above is a template. In a real-world scenario, the IMG SRC would point to actual chemical structure images.

Caption: The equilibrium between the axial and equatorial conformers of the methoxymethyl group.

This equatorial preference is a critical starting point, as it dictates the spatial orientation of the methoxymethyl group and, consequently, how it will influence the approach of incoming reagents.

The Methoxymethyl Group as a Stereodirecting Tool: Chelation Control

One of the most significant roles of the methoxymethyl group is its ability to act as a chelating agent, thereby directing the stereochemical outcome of reactions at a nearby prochiral center. This is particularly evident in reactions involving metal enolates, such as aldol additions and alkylations.

When (R)-2-(methoxymethyl)morpholine is N-acylated to form a chiral auxiliary, the oxygen atoms of both the carbonyl group and the methoxymethyl ether can coordinate to a metal cation (e.g., Li⁺, Mg²⁺, Zn²⁺). This chelation locks the molecule into a rigid, bicyclic-like conformation.

Diagram 2: Chelation Control in Asymmetric Synthesis

Caption: The formation of a rigid chelated intermediate directs the approach of an electrophile.

This rigid conformation effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. The result is a highly diastereoselective reaction. The Reetz model for 1,3-anti-allylation of β-oxy-substituted aldehydes provides a strong theoretical framework for understanding this type of chelation control.[6]

Application in Asymmetric Alkylation: A Protocol

The power of this chelation control can be demonstrated in the asymmetric alkylation of an N-acyl derivative of (R)-2-(methoxymethyl)morpholine.

Experimental Protocol: Diastereoselective Alkylation

-

Amide Formation: (R)-2-(methoxymethyl)morpholine is acylated with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to yield N-propionyl-(R)-2-(methoxymethyl)morpholine.

-

Enolate Formation: The N-propionyl amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The lithium cation is chelated by the carbonyl oxygen and the ether oxygen of the methoxymethyl group.

-

Alkylation: An alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with the rigid chelated structure directing the approach of the electrophile.

-

Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the chiral auxiliary can be cleaved under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the (R)-2-(methoxymethyl)morpholine.

Data Presentation: Expected Diastereoselectivity

| Electrophile | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | >95:5 |

| Methyl iodide | >90:10 |

| Isopropyl iodide | >85:15 |

Note: The expected diastereomeric ratios are based on analogous systems and the principles of chelation control. Actual results may vary depending on specific reaction conditions.

Steric and Electronic Effects: A Dual Influence

Beyond chelation, the methoxymethyl group also exerts more subtle steric and electronic effects that contribute to its role in stereodifferentiation.

-

Steric Hindrance: In non-chelating conditions, the equatorial methoxymethyl group can still provide a significant steric barrier, influencing the trajectory of incoming reagents and favoring attack from the less hindered face of the molecule. This is a key principle in many asymmetric transformations.[7]

-

Electronic Effects: The electron-withdrawing inductive effect of the ether oxygen can influence the electron density of the morpholine ring and any attached functionalities. This can modulate the reactivity of the molecule, for instance, by affecting the pKa of the N-H proton or the nucleophilicity of the nitrogen atom.[8]

Role in Ligand Design for Asymmetric Catalysis

The (R)-2-(methoxymethyl)morpholine scaffold is also a valuable component in the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the morpholine ring and the oxygen atom of the methoxymethyl group can act as a bidentate ligand, coordinating to a metal center. The chiral environment created by the (R)-configuration of the morpholine ring and the conformationally biased methoxymethyl group can induce high enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations and C-H functionalization.[3][9]

Diagram 3: (R)-2-(methoxymethyl)morpholine as a Chiral Ligand

Caption: The bidentate coordination of the morpholine nitrogen and the methoxymethyl oxygen to a metal catalyst.

Impact on Biological Activity: A Case Study in Drug Discovery

The stereochemistry and functionality of the methoxymethyl group have been shown to be critical for the biological activity of molecules incorporating the (R)-2-(methoxymethyl)morpholine scaffold. In the development of selective dopamine D4 receptor antagonists, it was found that the (S)-enantiomer (which corresponds to the (R)-configuration in this specific naming convention) of alkoxymethyl morpholine analogs displayed significantly higher potency.[4] This highlights the importance of the precise three-dimensional arrangement of the methoxymethyl group for optimal interaction with the receptor's binding pocket.

Conclusion: A Versatile and Powerful Stereocontrol Element

-

Chelation Control: Forming rigid, chelated intermediates with metal cations to direct the approach of electrophiles with high diastereoselectivity.

-

Steric and Electronic Effects: Providing a steric shield and modulating the electronic properties of the morpholine ring.

-

Ligand Scaffolding: Serving as a bidentate chiral ligand for asymmetric catalysis.

-

Pharmacophore Optimization: Playing a critical role in the specific binding interactions with biological targets.

For researchers in organic synthesis and drug development, a thorough understanding of these roles is paramount for the rational design of new synthetic methodologies and novel therapeutic agents. The (R)-2-(methoxymethyl)morpholine scaffold, with its unassuming yet powerful methoxymethyl group, will undoubtedly continue to be a valuable tool in the creation of complex, stereochemically defined molecules.

References

- Reetz, M. T. (1984). Chelation and non-chelation control in the addition of organometallic reagents to β-oxy-aldehydes. Angewandte Chemie International Edition in English, 23(8), 556-569.

- Nabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146.

- Park, S. M., & Kwon, C. H. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472–9478. [Link]

- Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]

- O'Brien, P. (2008). High stereoselectivity in chelation-controlled intermolecular Heck reactions with aryl chlorides, vinyl chlorides and vinyl triflates. Organic & Biomolecular Chemistry, 6(4), 674-676.

- Massachusetts Institute of Technology. (2023, December 15). Computational model captures the elusive transition states of chemical reactions. MIT News. [Link]

- Flanagan, R. J., & Guiry, P. J. (2006). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. Journal of Organometallic Chemistry, 691(10), 2125-2154.

- Pinto, A. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

- D'hooghe, M., & De Kimpe, N. (2008).

- Gopinathan, A., et al. (2019). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.

- Daugulis, O., et al. (2019). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 48(4), 1004-1040.

- Reddit. (2020, February 17).

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-11). Wiley-VCH.

- O'Donnell, C. J., & Scott, P. J. H. (2012). Diastereoselective chelation-controlled additions to β-silyloxy aldehydes. Organic Letters, 14(13), 3348-3351.

- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.

- Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar.

- Andrey K. (2013, April 21). Axial vs Equatorial Position (Part I) [Video]. YouTube.

- Pearson Study Prep. (2015, March 24). Axial or Equatorial: Which position is better? [Video]. YouTube.

- Ge, S., et al. (2017). Enantioselective Copper-Catalyzed Alkylation of Quinoline N-Oxides with Vinylarenes.

- Nurnabi, M., & Ismail, M. (2007).

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (R)-3-Methoxy-2-methylpropan-1-ol.

- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066.

- Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.

- Witt, J. O., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central.

- Houk, K. N., & Cheong, P. H.-Y. (2017). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 50(10), 2537-2546.

- Erker, G., & Aulbach, M. (1993). Diastereoselective synthesis of functionally substituted alkene dimers and oligomers, catalysed by chiral zirconocenes. Journal of Organometallic Chemistry, 450(1-2), 1-10.

- Wander, B., et al. (2023). CatTSunami: Accelerating Transition State Energy Calculations with Pre-trained Graph Neural Networks. arXiv preprint arXiv:2306.08722.

- Hoveyda, A. H., & Schrock, R. R. (2001). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society, 123(45), 11012-11013.

- Chen, X., et al. (2009). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

- Bäckvall, J.-E., & Pàmies, O. (2022). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 27(3), 949.

- Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75.

- Gellman, S. H., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-561.

- Jonathan Aminov. (2019, October 11).

- Not Vögl. (2018, July 12). Multiplet shape in proton NMR of morpholines. ECHEMI.

- LibreTexts Chemistry. (2022, September 24). 4.

Sources

- 1. Diastereoselective chelation-controlled additions to β-silyloxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Decisive Role of Stereochemistry in 2-Substituted Morpholine Derivatives for Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] When this heterocycle is substituted at the C2-position, a chiral center is created, introducing a layer of stereochemical complexity that is not merely an academic detail but a critical determinant of a molecule's biological destiny. The three-dimensional arrangement of the C2-substituent profoundly influences receptor binding, enzyme inhibition, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of the stereochemical nuances of 2-substituted morpholine derivatives, moving from foundational principles of conformational analysis to advanced stereoselective synthetic strategies and analytical validation. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in the rational design and development of next-generation therapeutics.

Foundational Principles: Conformational Dynamics and Stereoisomerism

The bioactivity of a 2-substituted morpholine is inextricably linked to its three-dimensional structure. The morpholine ring is not planar; it predominantly adopts a chair conformation to minimize torsional and steric strain, analogous to cyclohexane.[5][6]

Conformational Analysis: The Chair Conformation

The chair conformation results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). For a 2-substituted morpholine, these two chair conformers are in dynamic equilibrium.

Caption: Chair conformations of a 2-substituted morpholine.

The equilibrium almost always favors the conformer where the C2-substituent occupies the more sterically favorable equatorial position. This preference is crucial, as the axial-versus-equatorial orientation dictates the spatial relationship of the substituent relative to the rest of the molecule, directly impacting its ability to fit into a protein's binding pocket. Recent spectroscopic studies have precisely quantified the stability difference, finding the equatorial N-H conformer to be more stable than the axial conformer.[7]